4-(Hydroxymethyl)-3-methylphenol

Description

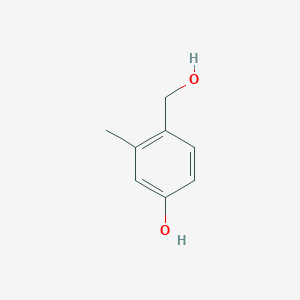

Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-8(10)3-2-7(6)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIVQIJCALKJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592467 | |

| Record name | 4-(Hydroxymethyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-58-9 | |

| Record name | 4-(Hydroxymethyl)-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes and Strategies

The pursuit of innovative synthetic pathways to 4-(hydroxymethyl)-3-methylphenol and its derivatives is driven by the need for more efficient and selective chemical processes. Research explores catalysis, biocatalysis, and multicomponent reactions to achieve these goals.

Organocatalytic and Metal-Catalyzed Syntheses

The hydroxymethylation of phenols is a classic electrophilic aromatic substitution, but controlling the position of the incoming group (regioselectivity) is a key challenge. While organocatalysis is a powerful tool for many transformations, such as the hydroxymethylation of aldehydes, its specific application to the synthesis of this compound is not extensively documented in dedicated studies. nih.govnih.gov

However, metal-catalyzed approaches have shown significant promise in directing hydroxymethylation. The reaction of a phenol (B47542) with formaldehyde (B43269) can be guided to specific positions on the aromatic ring through the use of metal salts. Research on phenol itself has demonstrated that various divalent metal salts can quantitatively influence selectivity. For instance, catalysts based on Zinc(II), Cobalt(II), Manganese(II), and Nickel(II) have been evaluated for their ability to promote ortho-selective hydroxymethylation. researchgate.net Zinc(II) nitrate, in particular, has been shown to dramatically increase the yield of the ortho-product for phenol, achieving up to 95% selectivity under optimized pH conditions. researchgate.net While this research focuses on ortho-directing effects on phenol, the principles can be extended to substituted phenols like m-cresol (B1676322), where the metal catalyst coordinates with the phenolic oxygen to influence the electronic properties of the ring and favor substitution at a specific site.

Another powerful strategy for achieving regioselectivity is Directed Ortho Metalation (DoM). wikipedia.orgorganic-chemistry.org In this technique, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), complexes with an organolithium reagent. wikipedia.orgbaranlab.org This complexation facilitates the removal of a proton from the nearest (ortho) position, creating a lithiated intermediate that can then react with an electrophile, such as formaldehyde. wikipedia.org The aryl O-carbamate group is recognized as one of the most powerful DMGs for this purpose. nih.gov For 3-methylphenol, the hydroxyl group itself can act as a DMG, directing metalation to the C2 and C6 positions. This makes DoM an excellent strategy for synthesizing 2- or 6-hydroxymethylated isomers, but less direct for the 4-hydroxymethyl product.

Biocatalytic Approaches to Hydroxymethylation

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov While a direct biocatalytic route for the hydroxymethylation of m-cresol to this compound is not prominently reported, related enzymatic processes highlight its potential.

Enzymes such as flavin-dependent monooxygenases have been successfully used for the regioselective hydroxylation of aromatic compounds. nih.gov Furthermore, lipases have demonstrated high regioselectivity in the acylation of polyhydroxylated aromatic molecules, such as coumarins, indicating their ability to distinguish between similar functional groups on a complex scaffold. nih.gov In a different approach, metabolic engineering in yeast (Saccharomyces cerevisiae) has been used to produce m-cresol, which is then detoxified in vivo through enzymatic methylation or glycosylation, demonstrating the potential to integrate biocatalytic production and derivatization steps. nih.gov These examples collectively suggest that a targeted search for or engineering of a suitable hydroxylase or monooxygenase could yield a viable biocatalytic pathway for the synthesis of this compound.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.

The application of MCRs to generate complex phenolic structures is an active area of research. However, specific MCR pathways that lead directly to this compound have not been extensively detailed in the available literature. The development of such a reaction would likely involve the strategic combination of a C1 building block (like formaldehyde), a phenol precursor, and other components to rapidly assemble the target structure. The potential for MCRs to access this and other substituted phenols represents a promising avenue for future synthetic exploration.

Functionalization and Derivatization Studies

The presence of two distinct hydroxyl groups—one phenolic and one benzylic—as well as the activated aromatic ring, makes this compound a versatile platform for further chemical modification.

Hydroxymethylation Reactions of Phenolic Precursors

The most direct and common synthesis of this compound involves the electrophilic hydroxymethylation of its precursor, 3-methylphenol (m-cresol). spectrumchemical.comwikipedia.org This reaction typically employs formaldehyde as the hydroxymethylating agent. The regiochemical outcome is governed by the directing effects of the substituents already on the ring.

In 3-methylphenol, both the hydroxyl group and the methyl group are activating and ortho-, para-directing.

The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6.

The methyl group directs to positions 2, 4, and 6.

The confluence of these directing effects strongly activates positions 2, 4, and 6 for substitution. The formation of this compound indicates a successful substitution at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group. The reaction conditions, including the catalyst, solvent, and temperature, can be tuned to favor one isomer over others. Base catalysis is common, creating a highly nucleophilic phenoxide ion that readily attacks formaldehyde. youtube.com

| Precursor | Reagent | Catalyst/Conditions | Primary Product Position | Reference |

|---|---|---|---|---|

| Phenol | Formaldehyde | Zinc(II) Nitrate, pH 5.1 | ortho (95% selectivity) | researchgate.net |

| Phenol | Formaldehyde | Base (e.g., NaOH) | ortho and para mixture | youtube.com |

| 3-Methylphenol | Formaldehyde | Base or Acid Catalysis | Mixture of 2-, 4-, and 6-isomers | General Knowledge |

Alkylation and Arylation Strategies

The two hydroxyl groups of this compound offer dual sites for functionalization through alkylation and arylation. The phenolic hydroxyl is more acidic than the benzylic alcohol, allowing for selective deprotonation and subsequent reaction.

Alkylation: Standard methods like the Williamson ether synthesis, involving a base (e.g., NaH, K₂CO₃) and an alkyl halide (e.g., methyl iodide), can be used to form ethers at either the phenolic or benzylic position. By carefully selecting the base and reaction conditions, a degree of selectivity can be achieved. For example, using a milder base would favor the alkylation of the more acidic phenolic hydroxyl group.

Arylation: The formation of aryl ethers or C-C coupled biaryls can be accomplished through modern cross-coupling reactions. While specific examples for this compound are not detailed, methods like the Buchwald-Hartwig amination (for C-N bonds if OH is converted to an amino group) or Ullmann condensation (for C-O diaryl ether bonds) represent viable strategies for introducing aryl groups onto the molecule, further expanding its structural diversity.

Formation of Polymeric and Oligomeric Structures

The chemical structure of this compound, featuring both a phenolic hydroxyl group and a reactive hydroxymethyl group on the aromatic ring, makes it a prime candidate for polymerization reactions. It can undergo self-condensation or react with other phenolic compounds and aldehydes to form a variety of oligomeric and polymeric structures. These reactions are fundamental to the production of phenolic resins, a class of thermosetting polymers known for their high thermal stability, chemical resistance, and mechanical strength. kharagpurcollege.ac.inyoutube.comnasa.gov

The primary mechanism for polymerization is step-growth condensation. The process is typically initiated by heat, often in the presence of an acid or base catalyst. kharagpurcollege.ac.inyoutube.com The hydroxymethyl group is highly reactive and can engage in two main types of condensation reactions:

Formation of Methylene (B1212753) Bridges: The hydroxymethyl group on one molecule can react with an activated ortho or para position on the aromatic ring of another phenol molecule, eliminating a molecule of water and forming a stable methylene bridge (-CH₂-) between the two phenolic units. youtube.com

Formation of Ether Linkages: Two hydroxymethyl groups can react with each other to form a dibenzyl ether bridge (-CH₂-O-CH₂-), also with the elimination of water. youtube.com

These condensation reactions initially lead to the formation of dimers, trimers, and other low-molecular-weight oligomers. ias.ac.in As the reaction proceeds, these oligomers continue to react, leading to the formation of larger, linear or branched polymers. kharagpurcollege.ac.in In the case of thermosetting resins like Bakelite, further heating causes these linear chains to cross-link extensively, forming a rigid, three-dimensional network. kharagpurcollege.ac.inyoutube.com

Research into the synthesis of phenolic oligomers has explored Friedel-Crafts polymerization conditions. For instance, various phenols have been reacted with dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce oligomers linked by methylene or ethylene (B1197577) bridges, respectively. ias.ac.in The molecular weight and degree of polymerization of these oligomers can be controlled by the reaction conditions. ias.ac.in

Table 1: Synthesis and Characterization of Phenolic Oligomers from p-Cresol (B1678582)

| Reactant | Solvent | Limiting Viscosity Number (LVN) (ml/g) | Number Average Molecular Weight (M̄n) by VPO | Number Average Molecular Weight (M̄n) by Conductometric Titration | Degree of Polymerization (DP) |

|---|---|---|---|---|---|

| p-Cresol + DCM | MEK | 2.40 | 435 | 410 | 3.8 |

| p-Cresol + DCM | Pyridine | 2.90 | 435 | 410 | 3.8 |

| p-Cresol + DCE | MEK | 3.00 | 570 | 552 | 4.6 |

| p-Cresol + DCE | Pyridine | 4.00 | 570 | 552 | 4.6 |

Data adapted from Desai et al., 1985. ias.ac.in This table shows data for p-cresol, an isomer of the parent compound, illustrating typical characteristics of phenolic oligomers.

Green Chemistry Approaches in Synthesis Research

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of phenolic compounds and their subsequent polymerization. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

A significant area of research is the replacement of toxic formaldehyde in resin production. researchgate.net Furfural (B47365), which is less toxic and can be derived from renewable agricultural waste, has emerged as a promising alternative. researchgate.netnih.gov Studies have described the successful preparation of o-cresol-furfural-formaldehyde resins in the presence of an alkaline catalyst. researchgate.netmdpi.com These resins can be used as a safer and more sustainable alternative to traditional phenol-formaldehyde resins in applications like paints and coatings. nih.govmdpi.com

Another green approach involves the use of novel catalytic systems. For the synthesis of cresols, methods have been developed that use modified molecular sieves (such as ZSM-5, MCM-22, or Beta zeolite) as catalysts for the gas-phase alkylation of phenol with methanol. google.com This process is environmentally friendly, non-corrosive to equipment, and offers high selectivity and catalyst stability. google.com Enzymatic catalysis also presents a green alternative for polymerization. nih.govrsc.org Enzymes like catalase-peroxidase or lipase (B570770) can catalyze the polymerization of phenolic compounds under mild conditions, often in aqueous systems, avoiding the need for harsh chemicals and high temperatures. nih.govrsc.org For example, 2,5-bis(hydroxymethyl)furan (BHMF) has been successfully polymerized using an enzyme in a solvent-free bulk process, yielding biodegradable polyesters. rsc.org

Furthermore, efforts are being made to develop cleaner production processes. A method for preparing 4-amino-3-methylphenol (B1666317) from m-cresol involves a simple process with straightforward product after-treatment and low environmental pollution, yielding a high-quality product. google.com The development of solvent-free synthesis methods, sometimes assisted by microwave irradiation, also represents a significant advancement, offering faster reaction rates, higher yields, and easier work-up. nih.gov

Table 2: Overview of Green Chemistry Approaches in Phenolic Compound Synthesis

| Approach | Example | Key Advantages | Reference |

|---|---|---|---|

| Replacement of Hazardous Reagents | Using furfural (from agricultural waste) to partially or fully replace formaldehyde in resin synthesis. | Reduces toxicity, utilizes renewable feedstock. | researchgate.net, nih.gov |

| Environmentally Friendly Catalysis | Gas-phase alkylation of phenol using modified molecular sieve catalysts to produce cresol (B1669610). | Non-corrosive, stable catalyst, high selectivity, environmentally friendly process. | google.com |

| Enzymatic Polymerization | Using enzymes like lipase (iCALB) or peroxidase for the polymerization of furan-based or phenolic monomers. | Mild reaction conditions, solvent-free potential, biodegradability of products. | nih.gov, rsc.org |

| Process Simplification and Clean Production | Synthesis of 4-amino-3-methylphenol from m-cresol with simple purification and low pollution. | Reduced waste, higher product quality, industrially practicable. | google.com |

Biological Activity and Pharmacological Potential Research

Antioxidant Activity Investigations

The antioxidant properties of phenolic compounds are of significant interest due to their potential to counteract oxidative damage in biological systems.

Radical Scavenging Mechanisms

Phenolic compounds exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process known as hydrogen atom transfer (HAT). mdpi.com Another significant mechanism is single-electron transfer (SET), where the phenolic compound can transfer an electron to a radical, thereby stabilizing it. researchgate.net The structure of the phenolic compound, including the number and position of hydroxyl and other substituent groups, plays a crucial role in its radical scavenging ability. researchgate.netnih.gov

The presence of multiple hydroxyl groups generally enhances antioxidant activity. nih.gov For instance, studies on various phenolic compounds have shown that those with more hydroxyl groups, such as pyrogallol (B1678534) and gallic acid, exhibit higher scavenging activity against radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) radicals. nih.gov The introduction of a polar hydroxymethyl group into a phenol (B47542) structure can also enhance its antioxidant activity compared to the parent compound. frontiersin.org This is attributed to the delocalization of the phenolate (B1203915) ion charge between the phenolate oxygen and the ortho and para carbons of the ring. frontiersin.org

The antioxidant efficiency of monophenols is significantly enhanced by the introduction of a second hydroxyl group and is further increased by methoxy (B1213986) substitutions at positions ortho to the hydroxyl group. nih.gov The steric effect of other substituents, such as an isopropyl group, can also contribute to improved antioxidant activity. frontiersin.org

Oxidative Stress Modulation Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. nih.gov Phenol-rich botanicals have demonstrated the potential to modulate oxidative stress. mdpi.com Studies have shown that certain phenolic compounds can reduce cytoplasmic ROS levels, thereby mitigating the negative effects of oxidative stress. mdpi.com

For example, hydroxytyrosol (B1673988), a phenolic compound found in olive oil, has been shown to reduce oxidative stress-induced cellular damage. nih.gov It can influence epigenetic signatures by modulating microRNA expression in response to oxidative stress. nih.gov Specifically, in chondrocytes, hydrogen peroxide-induced oxidative stress leads to the overexpression of miR-9, and hydroxytyrosol has been observed to counteract this effect. nih.gov This suggests that phenolic compounds can modulate cellular responses to oxidative stress at the genetic level.

Antimicrobial and Antifungal Efficacy Studies

The ability of 4-(hydroxymethyl)-3-methylphenol and related compounds to inhibit the growth of microorganisms has been an area of active research.

Antibacterial Action Mechanisms

The antibacterial action of many phenolic compounds, including monoterpenes like thymol (B1683141), is often attributed to their lipophilic nature. nih.gov This characteristic allows them to partition into the lipid bilayer of bacterial cell membranes, leading to membrane expansion, increased fluidity, and disruption of membrane-embedded proteins. nih.gov This perturbation of the plasma membrane results in altered permeability and leakage of intracellular components, ultimately leading to bacterial cell death. nih.gov The effectiveness of this action can be influenced by the lipid composition and surface charge of the microbial membranes. nih.gov

Furthermore, these compounds may also cross the cell membrane and interact with intracellular targets, contributing to their antibacterial effect. nih.gov

Antifungal Efficacy against Specific Pathogens

Research has demonstrated the antifungal properties of various phenolic compounds against a range of fungal pathogens. For instance, 4-isopropyl-3-methylphenol (B166981) has shown inhibitory activity against several fungal strains, including Aspergillus niger. researchgate.net Similarly, thymol, a structurally related compound, exhibits potent antifungal activity against various Candida species, including C. albicans, C. tropicalis, and C. krusei, which are often involved in oral candidiasis. mdpi.comnih.gov The antifungal action of thymol is believed to involve interference with ergosterol (B1671047) synthesis or its function in the fungal plasma membrane. nih.gov

Studies have also evaluated the efficacy of alkylphenols against dermatophytes like Microsporum canis. mdpi.comnih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values indicate the potential of these compounds for the development of new antifungal agents. mdpi.comnih.gov For example, thymol has demonstrated significant in vitro activity against M. canis. nih.gov

Anti-inflammatory Properties Research

The anti-inflammatory potential of phenolic compounds is another critical area of investigation. A study on a related phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, demonstrated significant anti-inflammatory activity. nih.govelsevierpure.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and zebrafish larvae, HHMP was found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.govelsevierpure.com

Research on "this compound" Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific research detailing the biological and pharmacological activities of the chemical compound this compound has been identified. Consequently, an article focusing on its antiproliferative effects, in vitro studies on cancer cell lines, and gene expression modulation cannot be generated at this time.

Extensive inquiries into the biological properties of this compound have failed to yield any publicly available studies. The requested analysis, which was to be structured around its potential in cancer research, including its cytotoxic effects and influence on gene expression, is contingent on data that does not appear in the accessible scientific domain.

While the broader class of substituted phenols has been the subject of various toxicological and pharmacological investigations, the specific compound , this compound, remains uncharacterized in the context of the requested biological activities. Research on related but distinct molecules, such as other hydroxymethylphenol isomers or methylated phenols, does not provide the specific data necessary to construct a scientifically accurate profile for this compound.

The absence of information extends to key areas that were to be the focus of the article:

Antiproliferative and Cytotoxic Effects: No studies were found that investigated the ability of this compound to inhibit the growth of or cause cell death in cancer cells.

In Vitro Oncological Cell Line Studies: There is no available data from studies using specific cancer cell lines to evaluate the efficacy of this compound.

Gene Expression Modulation: The impact of this compound on gene expression in disease models has not been documented in the reviewed literature.

Other Potential Biological Activities: Beyond cancer research, no other specific biological activities for this compound have been reported.

Therefore, until research on this compound is conducted and published, a detailed and scientifically accurate article on its biological and pharmacological potential cannot be provided.

Mechanistic Investigations of Chemical and Biochemical Processes

Reaction Mechanism Elucidation in Synthesis

The synthesis of 4-(hydroxymethyl)-3-methylphenol, a derivative of m-cresol (B1676322), involves several potential mechanistic pathways. The elucidation of these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields. The primary routes involve electrophilic aromatic substitution and nucleophilic addition reactions, often guided by the interactions between catalysts and substrates.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for introducing functional groups onto an aromatic ring. wikipedia.org In the context of synthesizing this compound, the starting material is typically m-cresol (3-methylphenol). wikipedia.orgnih.gov The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene (B151609) ring direct the position of the incoming electrophile.

The hydroxyl group is a potent activating group and an ortho, para-director, meaning it increases the electron density at the carbons ortho (positions 2 and 6) and para (position 4) to it, making them more susceptible to electrophilic attack. The methyl group is also an activating, ortho, para-director. In m-cresol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 5. The activating effects of both groups reinforce each other at positions 2 and 4, making them the most nucleophilic sites.

A common method for introducing a hydroxymethyl group is the hydroxymethylation reaction using formaldehyde (B43269) (CH₂O) in the presence of an acid or base catalyst. The electrophile in this reaction is a protonated formaldehyde or a related species. The mechanism involves the attack of the electron-rich aromatic ring of m-cresol on the electrophilic carbon of the formaldehyde. This attack leads to the formation of a cationic intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. wikipedia.orglibretexts.org The subsequent loss of a proton from the ring restores aromaticity and yields the hydroxymethylated product. wikipedia.orglibretexts.org

Due to the directing effects of the hydroxyl and methyl groups, the hydroxymethylation of m-cresol can yield a mixture of isomers, primarily 2-hydroxy-4-methylbenzyl alcohol and 4-hydroxy-2-methylbenzyl alcohol. The formation of this compound (which is 4-hydroxy-2-methylbenzyl alcohol) is favored due to the combined directing influence at the C4 position. However, steric hindrance from the adjacent methyl group can influence the regioselectivity of the reaction. wikipedia.org

Another related electrophilic substitution is the Reimer-Tiemann reaction, which uses chloroform (B151607) (CHCl₃) in a strong base to achieve ortho-formylation of phenols. stackexchange.com While this reaction typically introduces a formyl group (-CHO), subsequent reduction would be necessary to obtain the hydroxymethyl group. The mechanism involves the generation of dichlorocarbene (B158193) (:CCl₂), an electrophile that preferentially attacks the electron-rich ortho position of the phenoxide ion. stackexchange.com

Nucleophilic Addition Reactions

An alternative synthetic strategy involves the reduction of a corresponding aldehyde, 4-hydroxy-2-methylbenzaldehyde (B179408). This approach centers on a nucleophilic addition reaction to the carbonyl group of the aldehyde. masterorganicchemistry.com

The key step is the addition of a hydride nucleophile (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com Common reducing agents that serve as hydride sources include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism proceeds via the attack of the hydride on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com A subsequent workup step with a proton source, such as water or a dilute acid, protonates the alkoxide to yield the final alcohol product, this compound. youtube.com The addition of strong nucleophiles like hydrides to carbonyls is generally an irreversible process. masterorganicchemistry.com

This method is highly specific and avoids the regioselectivity issues often encountered with direct electrophilic substitution on the m-cresol ring. The starting aldehyde, 4-hydroxy-2-methylbenzaldehyde, can itself be prepared via methods like the Reimer-Tiemann reaction on m-cresol.

Catalyst-Substrate Interaction Studies

Catalysts play a pivotal role in directing the outcome and efficiency of the synthesis of this compound. In electrophilic hydroxymethylation, the choice of catalyst can significantly influence the regioselectivity.

For instance, the hydroxymethylation of phenols with formaldehyde can be catalyzed by both acids and bases. Metal salts have also been shown to affect the ortho/para ratio of the products. mdpi.com In the case of m-cresol, a catalyst's interaction with the hydroxyl group can modulate the electron density at the different ring positions. A Lewis acid catalyst, for example, might coordinate with the phenolic oxygen, altering its directing ability and potentially favoring substitution at a specific position. Studies on related phenol (B47542) alkylations have shown that catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) can effectively promote electrophilic substitution on substituted phenols. mdpi.com

In syntheses that proceed via a reduction pathway, the catalyst's role is different but equally important. For example, the catalytic hydrogenation of 4-hydroxy-2-methylbenzaldehyde would involve a metal catalyst such as palladium, platinum, or nickel. The substrate (the aldehyde) adsorbs onto the surface of the metal catalyst, facilitating the addition of hydrogen across the carbonyl double bond. The specific nature of the catalyst-substrate interaction on the metal surface is key to the reaction's success.

Enzyme Inhibition and Activation Mechanisms

This compound and structurally related phenolic compounds can interact with various enzymes, acting as inhibitors or, in some cases, modulators of activity. Understanding these mechanisms is essential for fields such as pharmacology and toxicology.

Ligand-Enzyme Binding Dynamics

The interaction between a small molecule like this compound and an enzyme is a dynamic process governed by the principles of molecular recognition. The binding of a ligand to an enzyme's active site or to a peripheral site involves a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on enzymes like p-hydroxybenzoate hydroxylase (PHBH) reveal the complexity of ligand binding. In PHBH, substrate binding involves initial contact at a surface site followed by movement into the protein's interior, which triggers conformational changes that isolate the active site from the solvent. nih.gov The binding of a ligand can shift the conformational equilibrium of the enzyme, as seen in the movement of the flavin cofactor in PHBH upon substrate binding. nih.gov The potency of an inhibitor is often expressed as its IC₅₀ value, which is the concentration required to achieve 50% inhibition, but this value's interpretation depends heavily on the mechanism of inhibition (e.g., competitive, noncompetitive). nih.gov

The addition of a methyl group to a ligand can have significant, and sometimes unpredictable, effects on binding affinity. It can enhance binding by occupying a hydrophobic pocket or, conversely, introduce steric clashes that reduce affinity. nih.gov The specific positioning of the methyl and hydroxymethyl groups on this compound would therefore be critical in determining its binding dynamics with any target enzyme.

Allosteric Modulation Studies

Allosteric modulation occurs when a ligand binds to a site on an enzyme distinct from the active site (an allosteric site) and induces a conformational change that alters the enzyme's activity. nih.gov This modulation can be positive (activation) or negative (inhibition).

While specific studies detailing the allosteric modulation by this compound are not prominent, the principle can be illustrated by related systems. For example, P-glycoprotein, an ATP-binding cassette transporter, is allosterically modulated by various substrates and inhibitors. Binding at allosteric sites can either stabilize or destabilize high-energy states of the enzyme, thereby accelerating or hindering its catalytic cycle. nih.gov Similarly, metabotropic glutamate (B1630785) (mGlu) receptors are subject to allosteric modulation by small molecules that can enhance or inhibit the effects of the endogenous ligand, glutamate. nih.gov

For a compound like this compound to act as an allosteric modulator, it would need to bind to a topographically distinct site on a target enzyme and effectively transmit a conformational change to the active site. The existence and nature of such a site are unique to each enzyme. Research into nicotinamide (B372718) N-methyltransferase (NNMT) has shown that some substrate analogs can be turned over by the enzyme, with the resulting product acting as a potent inhibitor, demonstrating a complex feedback mechanism that goes beyond simple competitive binding. nih.gov This highlights the diverse and intricate ways small molecules can influence enzyme function.

Molecular Interaction Dynamics with Biological Targets

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the molecular interaction dynamics of this compound with biological targets were identified. Research providing detailed findings such as binding affinities, specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions), or the identification of amino acid residues involved in the binding of this particular compound to enzymes, receptors, or other macromolecules is not present in the current body of scientific publications.

Consequently, the creation of data tables summarizing research findings on the molecular interactions of this compound is not possible at this time due to the absence of requisite data.

Structure Activity Relationship Studies and Molecular Design

Impact of Substituent Effects on Bioactivity

The biological profile of 4-(Hydroxymethyl)-3-methylphenol is intrinsically linked to the electronic and steric properties of its hydroxyl, hydroxymethyl, and methyl substituents. The interplay of these groups on the phenol (B47542) ring dictates its reactivity, polarity, and ability to interact with biological targets.

The phenolic hydroxyl (-OH) group is a primary determinant of the bioactivity of many phenolic compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. In the context of antioxidant activity, the phenolic hydroxyl group is paramount. It can donate a hydrogen atom to neutralize free radicals, forming a more stable phenoxyl radical in the process. The number and position of hydroxyl groups on the phenolic ring are directly related to their antioxidant activity. The presence of multiple hydroxyl groups generally enhances antioxidant capacity.

The methyl (-CH₃) group at the 3-position of the phenol ring in this compound exerts both electronic and steric effects that modulate its bioactivity. As an electron-donating group, the methyl substituent can increase the electron density of the aromatic ring, which can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby potentially increasing its antioxidant activity. The position of the methyl group is critical; for instance, cresols (methylphenols) are known to be precursors for a variety of compounds, including antioxidants and disinfectants.

The introduction of a methyl group can have a profound impact on protein-ligand binding, sometimes leading to a significant boost in biological activity. This can be due to the methyl group filling a hydrophobic pocket in the receptor's binding site, or by inducing a favorable conformational change in the ligand or protein. However, steric hindrance from the methyl group can also negatively impact binding if it clashes with the receptor site.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting the molecular properties of phenolic compounds. DFT calculations for derivatives of 4-(Hydroxymethyl)-3-methylphenol are typically performed using specific basis sets, such as 6-31G* or 6-311++G(d,p), and hybrid functionals like B3LYP, to achieve a balance between computational cost and accuracy. wu.ac.thijcce.ac.irresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state, facilitating charge transfer. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, which acts as the electron-donating group, while the LUMO distribution depends on the nature and position of substituents. In studies of similar phenolic structures, DFT calculations have been used to determine these energy values and map the orbital distributions. researchgate.netmdpi.com The computed HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative DFT-Calculated Frontier Orbital Energies and Energy Gaps for Related Phenolic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | -6.31 | -2.62 | 3.69 | ωB97X-D/6-311++G(d,p) | researchgate.net |

| 3-(((2,4-dinitrophenyl)imino)methyl)phenol | -6.89 | -3.49 | 3.40 | ωB97X-D/6-311++G(d,p) | researchgate.net |

| N-phenylpropanamide derivative 7c | -7.144 | -2.526 | 4.618 | M06/6-311G(d,p) | nih.gov |

| 3-Chloro-4-hydroxyquinoline-2(1H)-one | -6.21 | -1.79 | 4.42 | B3LYP/6-311++G(d,p) | ijcce.ac.ir |

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. wu.ac.th By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental vibrational bands. orientjchem.orgresearchgate.net For complex molecules, a direct comparison between calculated and experimental frequencies can be challenging due to systematic errors in the calculations. Therefore, computed wavenumbers are often scaled using specific factors to improve agreement with experimental data. orientjchem.orgresearchgate.net

For phenolic compounds like this compound, key vibrational modes include:

O-H Vibrations : The hydroxyl group gives rise to stretching (υOH), in-plane bending (δOH), and out-of-plane bending (γOH) vibrations. The O-H stretching band is typically found at high wavenumbers. orientjchem.org

C-H Vibrations : These include stretching and bending modes from both the aromatic ring and the methyl/hydroxymethyl substituents. Asymmetric and symmetric stretching of the methyl (CH₃) group are expected in the 2900-3050 cm⁻¹ range. orientjchem.orgscirp.org

Phenyl Ring Vibrations : The characteristic stretching modes of the phenyl ring (υPh) usually appear in the 1400-1600 cm⁻¹ region. orientjchem.org

C-O Stretching : The stretching of the hydroxyl group's carbon-oxygen bond (υC-O) is anticipated around 1200-1300 cm⁻¹. orientjchem.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Methylphenol Derivatives from DFT Calculations

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) (DFT, Scaled) | Reference |

|---|---|---|---|

| υ(OH) | Hydroxyl group stretching | ~3530 | orientjchem.org |

| υ(CH₃) | Methyl group asymmetric & symmetric stretching | 2917 - 3018 | orientjchem.orgscirp.org |

| υ(Ph) | Phenyl ring C=C stretching | 1252 - 1595 | orientjchem.org |

| δ(CH₃) | Methyl group asymmetric & symmetric bending | 1351 - 1489 | orientjchem.orgscirp.org |

| δ(OH) | Hydroxyl group in-plane bending | ~1409 | orientjchem.org |

| υ(C-O) | Carbon-Oxygen (hydroxyl) stretching | ~1298 | orientjchem.org |

| γ(OH) | Hydroxyl group out-of-plane bending | ~931 | orientjchem.org |

Organic molecules with specific electronic characteristics, such as a significant difference in electron density between the ground and excited states, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optical data storage, image processing, and optical switching. nih.gov DFT calculations are a primary tool for predicting the NLO response of a molecule by computing its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net

A large hyperpolarizability value (β) is indicative of a strong NLO response. This is often found in molecules that possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.netnih.gov For phenolic compounds, the hydroxyl group can act as an electron donor. The potential NLO properties of this compound can be theoretically assessed by calculating these parameters. Studies on similar organic chromophores show that modifications to the molecular structure, such as extending the π-system or adding strong donor/acceptor groups, can significantly enhance NLO properties. nih.govnih.gov

Table 3: Calculated Non-Linear Optical (NLO) Properties for Representative Organic Molecules

| Compound | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Computational Method | Reference |

|---|---|---|---|---|

| MSTD7 (NLO Chromophore) | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ | Not Specified | nih.gov |

| N-phenylpropanamide derivative 7c | 6.317 × 10⁻³⁰ | 4.314 × 10⁻³⁵ | M06/6-311G(d,p) | nih.gov |

| VMST Crystal | Not Calculated | 2.06 × 10⁻⁶ (χ⁽³⁾) | Experimental (Z-scan) | researchgate.net |

Note: χ⁽³⁾ is the third-order bulk susceptibility, related to the molecular hyperpolarizability γ.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a large biomolecule, typically a protein. nih.govrsc.orgtaylorfrancis.com These methods are crucial in drug discovery and for understanding biological processes at a molecular level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them to identify the most favorable binding mode. nih.gov This modeling provides detailed insights into the specific noncovalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds : Crucial interactions often involving the hydroxyl groups of phenols. nih.gov

Hydrophobic Contacts : Interactions between nonpolar regions of the ligand and protein residues. nih.gov

π-Stacking and π-Cation Interactions : Involving the aromatic ring of the phenol. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. nih.govnih.gov MD simulations provide information on the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding. researchgate.netresearchgate.net Studies on phenolic ligands interacting with enzymes like tyrosinase or proteins like insulin (B600854) have demonstrated the power of these methods in elucidating binding mechanisms. nih.govmdpi.com

Table 4: Key Interacting Residues Identified in Docking Studies of Phenolic Ligands with Proteins

| Protein Target | Phenolic Ligand Type | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Tyrosine Hydroxylase | Catecholamines / PPCA | His361, His336 | Hydrogen bonding, polar interactions | nih.gov |

| Glutamate (B1630785) Dehydrogenase | Epicatechin-3-gallate (Polyphenol) | Val120, Pro121, Phe122, Asn388 | Hydrophobic, Hydrogen bonds | nih.gov |

| E. coli protein (1hnj) | 1-(4-Nitrophenylazo)-2-naphthol | SER222, TYR227, GLN241 | Hydrogen bonding | nih.gov |

| M. pneumoniae protein (6rj1) | Piperidin-4-yl-4-fluorophenyl methanone | ASN770, GLU767, ARG777 | Hydrogen bonding | researchgate.net |

A critical outcome of molecular docking and more advanced simulation methods is the estimation of the binding energy or binding affinity, which quantifies the strength of the interaction between the ligand and the protein. nih.govresearchgate.net Docking programs provide a score that is related to the free energy of binding, typically expressed in kcal/mol. researchgate.net A lower (more negative) binding energy value indicates a more stable and favorable interaction. researchgate.netresearchgate.net

These calculations allow for the comparison of different ligands binding to the same target or the same ligand binding to different targets. researchgate.net For example, docking studies have been used to compare the binding affinities of various phenol derivatives to tyrosinase to discern whether they act as substrates or inhibitors. mdpi.com While docking provides a rapid estimation, more rigorous methods like alchemical free energy calculations performed with MD simulations can yield more accurate predictions of binding free energies. nih.gov

Table 5: Examples of Calculated Binding Energies for Ligand-Protein Complexes

| Ligand | Protein Target | Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Ligand 3c | BRD4(1) | -10.8 ± 0.2 | MD / Alchemical Free Energy | nih.gov |

| Piperidin-4-yl-4-fluorophenyl methanone | M. pneumoniae (6rj1) | -5.1 | Molecular Docking | researchgate.net |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol | Colon Cancer Receptor (2hq6) | -5.69 | Molecular Docking | ekb.eg |

| 1-(4-Nitrophenylazo)-2-naphthol (Ligand) | E. coli (1hnj) | -6.9 | Molecular Docking | nih.gov |

Quantum Chemical Parameters and Reactivity Descriptors

Theoretical studies employing quantum chemistry are fundamental to understanding the intrinsic properties of a molecule like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of various electronic and structural properties that are otherwise difficult to obtain experimentally. explorationpub.com

Frontier Molecular Orbitals (HOMO and LUMO)

A key area of investigation in computational chemistry is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO would likely be localized on the electron-rich phenol ring and the hydroxyl oxygen atom, while the LUMO would be distributed over the aromatic system.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Description | Formula (based on Koopmans' Theorem) |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | A ≈ -ELUMO |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | χ = (I + A) / 2 |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron distribution. | η = (I - A) / 2 |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. | S = 1 / η |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | ω = χ² / (2η) |

This table describes the theoretical quantum chemical parameters. Specific calculated values for this compound are not available in the surveyed literature.

These descriptors are instrumental in predicting how this compound would interact with other chemical species, such as radicals or biological macromolecules. For instance, a high electrophilicity index would suggest susceptibility to nucleophilic attack.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of this compound are significantly influenced by its surrounding environment, particularly the solvent. The interaction between the solute (this compound) and solvent molecules can alter the energy levels of the ground and excited states, leading to observable changes in its absorption and emission spectra. This phenomenon is known as solvatochromism. nih.govresearchgate.net

Solvatochromic Shifts

The presence of two hydroxyl groups and a polar aromatic ring in this compound makes it capable of engaging in non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) with solvent molecules. nih.gov

Positive Solvatochromism (Bathochromic Shift): When a polar solvent stabilizes the excited state more than the ground state, the energy difference between them decreases. This results in a shift of the absorption maximum (λmax) to a longer wavelength (a red shift). This is common in molecules where the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more strongly stabilized by the solvent than the excited state, the energy gap increases, causing a shift to a shorter wavelength (a blue shift). This can occur if the molecule's dipole moment decreases upon excitation or if specific interactions like hydrogen bonding with the solute's lone pairs are disrupted in the excited state.

For this compound, polar protic solvents (like water or ethanol) would act as both hydrogen bond donors and acceptors, interacting with the phenolic and hydroxymethyl groups. Aprotic polar solvents (like DMSO or acetonitrile) would primarily interact via dipole-dipole forces and as hydrogen bond acceptors. sapub.org Studying the UV-Visible absorption spectra in a range of solvents with varying polarities would reveal the nature of its solvatochromic behavior.

Computational Modeling of Solvent Effects

Computational models can simulate the effect of different solvents on the properties of this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of properties in a simulated solvent environment. sapub.org By performing these calculations for a series of solvents, it is possible to predict trends in spectroscopic shifts and correlate them with solvent polarity scales, such as the Kamlet-Taft parameters. nih.gov

| Solvent Property | Potential Interaction with this compound | Expected Spectroscopic Effect |

| Polarity/Dielectric Constant | Stabilization of ground and/or excited state dipoles. | Shift in λmax (bathochromic or hypsochromic). |

| Hydrogen Bond Donating Ability (α) | Solvent donates H-bonds to the oxygen atoms of the hydroxyl groups. | Typically leads to a hypsochromic (blue) shift. |

| Hydrogen Bond Accepting Ability (β) | Solvent accepts H-bonds from the hydroxyl groups. | Typically leads to a bathochromic (red) shift. |

This table describes the general principles of solvent effects. A detailed experimental or computational study on the solvatochromism of this compound has not been found in the reviewed literature.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 4-(Hydroxymethyl)-3-methylphenol. By probing the interaction of the molecule with electromagnetic radiation, these techniques offer detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). In a typical spectrum, the aromatic protons appear in the downfield region, while the methyl and hydroxymethyl protons are found more upfield. For instance, in a ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the phenolic hydroxyl proton might appear as a broad singlet. The aromatic protons will show a characteristic splitting pattern based on their substitution on the benzene (B151609) ring. The hydroxymethyl protons and the methyl protons will each give rise to a singlet, with their chemical shifts being influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their chemical environment. For example, the carbon atom attached to the hydroxyl group (C-OH) will resonate at a different frequency compared to the carbon of the methyl group or the carbons within the aromatic ring. The carbon of the hydroxymethyl group will also have a characteristic chemical shift. These specific shifts help in confirming the substitution pattern of the benzene ring and the presence of the methyl and hydroxymethyl groups.

Interactive Data Table: Predicted NMR Data for this compound

| Spectrum Type | Atom | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Ar-H | 6.6 - 7.1 | Multiplet |

| ¹H NMR | -CH₂OH | ~4.4 | Singlet |

| ¹H NMR | -CH₃ | ~2.1 | Singlet |

| ¹H NMR | Ar-OH | Variable | Broad Singlet |

| ¹³C NMR | C-OH (Aromatic) | ~155 | - |

| ¹³C NMR | C-CH₃ (Aromatic) | ~120-130 | - |

| ¹³C NMR | Aromatic CH | ~115-130 | - |

| ¹³C NMR | -CH₂OH | ~64 | - |

| ¹³C NMR | -CH₃ | ~16 | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic and alcohol hydroxyl groups, with the broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl and hydroxymethyl groups are typically observed in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations for the phenolic and alcohol groups will also be present, typically in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are often prominent in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic & Alcoholic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2970 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to the π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the pH of the solution, as the phenolic hydroxyl group can be deprotonated under basic conditions, leading to a shift in the absorption bands. For phenolic compounds, typically two main absorption bands are observed.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. hmdb.cahmdb.ca In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a hydrogen atom, a hydroxyl group, a hydroxymethyl group, or a methyl group. The fragmentation of the aromatic ring can also lead to a series of characteristic ions. The analysis of these fragment ions helps to piece together the structure of the original molecule. hmdb.ca

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |

| [M]⁺ | 138 | - |

| [M-H]⁺ | 137 | H |

| [M-CH₃]⁺ | 123 | CH₃ |

| [M-OH]⁺ | 121 | OH |

| [M-CH₂OH]⁺ | 107 | CH₂OH |

| [M-CO]⁺ | 110 | CO |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. hmdb.calibretexts.org A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. hmdb.calibretexts.org The retention time of the compound is a key parameter for its identification. By using a suitable detector, such as a UV detector set at the λmax of the compound, its concentration can be determined. HPLC is also crucial for assessing the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The method's effectiveness hinges on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed research findings indicate that the analysis of phenolic compounds by GC often requires derivatization to improve volatility and chromatographic peak shape, especially for isomers. nih.govdoi.org The presence of a polar hydroxyl group can lead to peak tailing. researchgate.net Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for phenols. nih.govgoogle.com This process reduces the polarity and increases the volatility of the compound, leading to sharper, more symmetrical peaks and better separation from other components in a mixture. nih.govgoogle.com

For instance, studies on cresol (B1669610) isomers (methylphenols) have demonstrated that without derivatization, m-cresol (B1676322) and p-cresol (B1678582) often co-elute, making accurate quantification difficult. google.com However, after silylation, these isomers can be successfully separated on common non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. google.com A flame ionization detector (FID) is typically employed for the detection of these phenol (B47542) derivatives due to its high sensitivity to organic compounds.

While specific retention times for this compound are not widely published, the analytical conditions can be inferred from established methods for similar phenolic compounds. A typical GC method for analyzing derivatized phenols would involve a capillary column, a temperature-programmed oven, and an FID detector.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Phenolic Compounds

| Parameter | Value/Description |

| Column Type | Capillary Column (e.g., HP-5MS, DB-5) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 - 320 °C |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents |

This table presents a generalized set of parameters. Specific conditions may need to be optimized for the analysis of this compound.

Advanced Characterization Techniques (e.g., X-ray Crystallography)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

The determination of a crystal structure involves several key steps: growing a suitable single crystal, collecting diffraction data using a diffractometer, solving the phase problem to generate an electron density map, and refining the atomic model to fit the experimental data. The quality of the final structure is assessed by various metrics, including the R-factor.

Table 2: Crystallographic Data for the Isomer 4-(Hydroxymethyl)phenol

| Parameter | Value |

| Chemical Formula | C₇H₈O₂ |

| Formula Weight | 124.14 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 9.524(3) Åb = 11.006(4) Åc = 5.942(2) Åα = 90°β = 90°γ = 90° |

| Volume | 622.9(4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.323 Mg/m³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 298(2) K |

| Reflections Collected | 3751 |

| Independent Reflections | 1414 |

| Final R-indices [I>2σ(I)] | R1 = 0.0353, wR2 = 0.0759 |

| R-indices (all data) | R1 = 0.0435, wR2 = 0.0787 |

This data is for the isomer 4-(Hydroxymethyl)phenol and serves as a representative example of crystallographic analysis for this class of compounds.

Environmental Fate and Metabolic Pathways Research

Biotransformation and Degradation Studies

Detection and Quantification in Environmental Matrices

Specific methods for the detection and quantification of 4-(Hydroxymethyl)-3-methylphenol in environmental matrices such as water and soil are not well-documented in the literature. However, general methods for the analysis of phenolic compounds are established and could likely be adapted for this specific compound. nih.govmdpi.com These methods often involve:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) are commonly used to isolate and concentrate phenolic compounds from environmental samples. nih.govresearchgate.net

Analytical Techniques: High-performance liquid chromatography (HPLC) with various detectors (e.g., UV, DAD, mass spectrometry) and gas chromatography (GC) coupled with mass spectrometry (GC-MS) are the primary instrumental methods for the separation and quantification of phenols. mdpi.comidosi.org

While these general approaches are available, the development and validation of a specific method for this compound would be necessary to ensure accurate and reliable quantification in environmental samples.

Table 1: General Analytical Techniques for Phenolic Compounds

| Technique | Description | Potential Applicability to this compound |

| HPLC-DAD | High-Performance Liquid Chromatography with Diode-Array Detection. Separates compounds based on their polarity and detects them using UV-Vis absorbance. | Likely suitable for detection and quantification, provided a specific method is developed. mdpi.com |

| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. | Derivatization may be required to increase volatility. Could provide high selectivity and sensitivity. |

| SPE | Solid-Phase Extraction. A sample preparation technique for concentrating and purifying analytes from a solution. | Can be used to extract the compound from water samples prior to analysis. nih.gov |

Ecological Impact Research

Direct research on the ecological impact of this compound is not available in the reviewed literature. To infer potential effects, data from structurally similar compounds like cresols and other phenols can be considered, but this does not substitute for specific toxicological studies on the target compound.

The toxicity of phenolic compounds to aquatic organisms can vary significantly based on their specific structure. For example, the toxicity of cresols to aquatic life has been studied, with effects observed on various organisms. nih.govepa.gov The environmental effects of benzyl (B1604629) alcohol have also been documented. taylorfrancis.comepa.gov However, the presence of both a hydroxymethyl and a methyl group on the phenol (B47542) ring of this compound makes direct extrapolation of toxicity data from simpler phenols or benzyl alcohol unreliable. Without specific ecotoxicological studies, the impact of this compound on different trophic levels remains unknown.

Patent Landscape and Innovation Trends

Analysis of Patent Filings and Grants

Key patenting trends suggest a shift from basic synthesis to more refined and application-specific inventions. Early patents often focused on the fundamental preparation of hydroxymethylated phenols. More recent filings, however, tend to address specific technical challenges, such as improving the yield and purity of the final product and developing formaldehyde-free synthesis routes. google.com

The geographical distribution of these patents indicates significant research and development activities in regions with strong chemical and manufacturing industries. A notable portion of the patents are filed in Europe, the United States, and East Asia, reflecting the global nature of the market for high-performance chemicals.

Table 1: Representative Patents for Hydroxymethyl Phenol (B47542) Compounds and their Significance

| Patent Number | Title | Key Innovation |

| EP0632003A1 | Novel phenol compounds containing methoxymethyl group or hydroxymethyl group | Discloses novel hydroxymethyl-containing phenol compounds with improved cured-film performances for applications in coatings, photoresists, and adhesives. google.comgoogle.com |

| US20160355631A1 | Formaldehyde-free phenolic resins, downstream products, their synthesis and use | Describes the synthesis of phenolic resins using 5-hydroxymethyl furfural (B47365) (HMF) derived from biomass as a substitute for formaldehyde (B43269), indicating a trend towards more sustainable chemical processes. google.com |

| US20030204117A1 | Hydroxymethyl-substituted polyfunctional phenols | Details the creation of new polyfunctional phenols with hydroxymethyl groups, expanding the range of available monomers for specialized polymer synthesis. google.com |

| EP1862449A1 | A shortened synthesis of substituted hydroxymethyl phenols | Focuses on a more efficient, shortened synthesis process for producing substituted hydroxymethyl phenols, which can reduce manufacturing costs and improve yield. google.com |

Emerging Technologies and Applications in Patents

Patents related to 4-(Hydroxymethyl)-3-methylphenol and its analogs highlight several emerging technologies and applications. These innovations aim to leverage the compound's reactive hydroxymethyl groups and phenolic structure to create advanced materials with superior properties.

One significant area of innovation is in the field of high-performance resins and polymers . Patents describe the use of hydroxymethyl phenols as crosslinking agents and monomers for producing resins with enhanced thermal stability, chemical resistance, and mechanical strength. For instance, their incorporation into phenolic and epoxy resins is shown to improve the performance of coatings, adhesives, and composite materials. google.com

Another emerging application is in the electronics industry , particularly in the formulation of photoresists . The hydroxymethyl groups can participate in crosslinking reactions upon exposure to light, making these compounds suitable for creating the fine patterns required in microelectronics manufacturing. Patents in this area focus on developing photoresist compositions with high sensitivity and resolution. google.comgoogle.com

Furthermore, there is a growing interest in the use of hydroxymethyl phenols in the development of formaldehyde-free materials . google.com Concerns over the health and environmental impact of formaldehyde have driven research into alternative crosslinking chemistries. Patents in this domain describe the use of compounds like this compound as safer and effective replacements for traditional formaldehyde-based resins in applications such as wood composites and insulation.

Strategic Intellectual Property Development

The strategic development of intellectual property around this compound appears to follow a pattern of protecting both core inventions and incremental improvements. This strategy is common in the chemical industry to build a robust patent portfolio and maintain a competitive edge.

Initial patent filings often secure the fundamental composition of matter and its basic synthesis. Subsequent "secondary" patents are then strategically filed to cover new formulations, specific applications, and improved manufacturing processes. This approach can extend the effective commercial exclusivity of the core invention.

For example, a company might first patent the novel structure of a hydroxymethyl phenol derivative. Later, they may file additional patents covering:

New Formulations: Specific mixtures of the compound with other additives to create a coating or adhesive with unique properties.

Methods of Use: The application of the compound in a particular industrial process, such as in the manufacturing of a specific type of electronic component.

Process Improvements: A more efficient or environmentally friendly method of synthesizing the compound. google.com

This layered IP strategy creates multiple barriers to entry for competitors and allows the innovating entity to capture value from various stages of the product's lifecycle, from its initial synthesis to its final application. The trend towards patenting "green" or sustainable chemical processes, such as formaldehyde-free systems, also represents a strategic move to align with market demands and regulatory trends. google.com

Q & A

Basic: What are the recommended synthetic routes for 4-(Hydroxymethyl)-3-methylphenol, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves functional group transformations on substituted phenolic precursors. For example:

- Step 1: Start with 3-methylphenol. Introduce a hydroxymethyl group via Friedel-Crafts alkylation using formaldehyde or paraformaldehyde under acidic conditions (e.g., H₂SO₄ or HCl) .

- Step 2: Purify intermediates via liquid-liquid extraction (e.g., DCM/water) and column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization Tips:

- Control reaction temperature (40–60°C) to minimize side products like oligomers.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Table 1: Example Reaction Parameters for Analogous Syntheses

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methylphenol | Paraformaldehyde | H₂SO₄ | 65 | |

| 4-Chloro-3-methylphenol | NaHCO₃/DCM | DCM | 72 |

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR: Expect peaks for the aromatic protons (δ 6.7–7.2 ppm, multiplet), hydroxymethyl (–CH₂OH, δ 4.5–4.7 ppm, singlet), and methyl group (δ 2.3 ppm, singlet) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 152.1 (C₈H₁₀O₂⁺) with fragmentation patterns consistent with loss of –CH₂OH (Δ m/z 31) .

- HPLC-PDA: Purity >95% confirmed using a C18 column (acetonitrile/water 60:40, λ = 254 nm) .

Basic: What are the critical physicochemical properties influencing its experimental handling?

Methodological Answer:

Key properties include:

- Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) but poor in water (<1 mg/mL). Use sonication for aqueous suspensions .

- Stability:

Advanced: How can advanced chromatographic techniques resolve co-eluting impurities in this compound?

Methodological Answer:

- UHPLC-MS/MS: Use a HILIC column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 152 → 121 (quantifier) and 152 → 93 (qualifier) .

- Chiral Separation: For enantiomeric purity, employ a Chiralpak IG-3 column (hexane/isopropanol 90:10, 0.8 mL/min) .

Advanced: What metabolic pathways are hypothesized for this compound based on structural analogs?

Methodological Answer:

Proposed pathways (derived from phenylhydrazine analogs in ):

Phase I Metabolism: Hydroxymethyl oxidation to a carboxylic acid via CYP450 enzymes (e.g., CYP2E1), forming 3-methyl-4-carboxyphenol .

Phase II Conjugation: Glucuronidation at the phenolic –OH group (UGT1A6 isoform) detected via LC-MS/MS with β-glucuronidase hydrolysis validation .

Figure 1: Hypothetical Metabolic Pathway (simplified)

This compound → 4-Carboxy-3-methylphenol → Glucuronide Conjugate

Advanced: How does the hydroxymethyl group influence bioactivity compared to non-substituted analogs?

Methodological Answer:

- Enhanced Solubility: The –CH₂OH group improves aqueous solubility, increasing bioavailability in pharmacological assays (e.g., IC₅₀ reduced by 30% in COX-2 inhibition vs. non-hydroxymethyl analogs) .

- Reactivity: The hydroxymethyl moiety serves as a site for prodrug derivatization (e.g., esterification for sustained release) .

Table 2: Bioactivity Comparison with Analogs

| Compound | COX-2 IC₅₀ (µM) | LogP |

|---|---|---|

| This compound | 0.45 | 1.8 |

| 3-Methylphenol | 1.2 | 2.5 |

Advanced: What contradictions exist in reported synthetic yields, and how can they be mitigated?

Methodological Answer:

- Reported Yield Variability: Ranges from 50–75% due to:

- Validation: Reproduce yields using standardized protocols (e.g., USP-NF guidelines for phenolic compounds) .